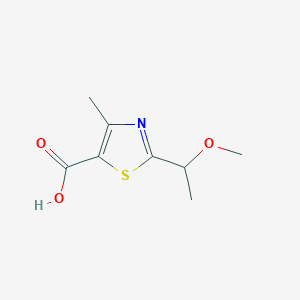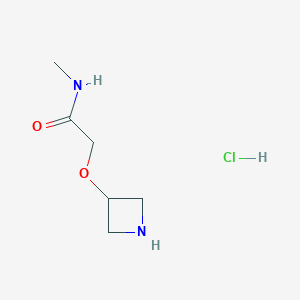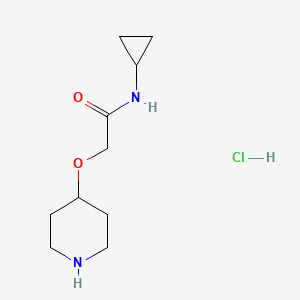![molecular formula C8H14ClN3O2 B1377355 3-Amino-2-[(1-Methyl-1H-pyrazol-4-yl)methyl]propansäure-Hydrochlorid CAS No. 1432677-67-2](/img/structure/B1377355.png)
3-Amino-2-[(1-Methyl-1H-pyrazol-4-yl)methyl]propansäure-Hydrochlorid
Übersicht
Beschreibung
“3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is part of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles, including “3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride”, are synthesized using a variety of methods. Traditional procedures used in the synthesis of pyrazoles have been focused on in recent studies . For instance, 3-amino-5-phenylpyrazoles reacted with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxo-N-phenylethanehydrazonoyl bromide in boiling ethanol to give a related compound .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is air sensitive and should be stored away from air in a cool place. It is soluble in DMSO but insoluble in water .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung dient als ein entscheidendes Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Medikamente. Ihre Struktur, die einen Imidazolring enthält, ist eine häufige Einheit in vielen therapeutischen Wirkstoffen. Medikamente, die den Imidazolring enthalten, wie Metronidazol und Tinidazol, zeigen ein breites Spektrum an biologischen Aktivitäten, einschließlich antibakterieller und antiprotozoaler Wirkungen .
Antibakterielle Aktivität
Forschungen haben gezeigt, dass Derivate des Imidazols, das strukturell mit der fraglichen Verbindung verwandt ist, signifikante antimikrobielle Eigenschaften aufweisen. Diese Derivate sind wirksam gegen eine Reihe von Krankheitserregern, einschließlich Bakterien und Protozoen, was sie für die Entwicklung neuer antimikrobieller Wirkstoffe wertvoll macht .
Krebsforschung
Verbindungen mit einem Imidazol-Kern werden auf ihre potenziellen krebshemmenden Eigenschaften untersucht. Die Fähigkeit, die Zellproliferation zu stören und Apoptose auszulösen, macht sie zu Kandidaten für die Entwicklung von Krebsmedikamenten. Ihre Rolle bei der gezielten Ansteuerung spezifischer Krebszellinien ist ein Gebiet der laufenden Forschung .
Landwirtschaftliche Chemikalien
Als Zwischenprodukt kann diese Verbindung verwendet werden, um Agrochemikalien zu synthetisieren, die Nutzpflanzen vor Schädlingen und Krankheiten schützen. Die Imidazol-Derivate sind dafür bekannt, antimykotische und antihelminthische Aktivitäten zu besitzen, die für die Entwicklung von Pflanzenschutzmitteln entscheidend sind .
Organische Synthese
In der organischen Chemie ist diese Verbindung ein wertvoller Baustein für die Konstruktion komplexer Moleküle. Ihre Reaktivität ermöglicht die Schaffung vielfältiger chemischer Strukturen, was zur Entdeckung neuer Verbindungen mit einzigartigen Eigenschaften führen kann .
Farbstoffproduktion
Die Rolle der Verbindung bei der Synthese von Farbstoffen ist aufgrund ihrer reaktiven Natur bedeutend. Sie kann verwendet werden, um Farbstoffe für verschiedene Anwendungen zu erzeugen, von der Textilherstellung bis hin zu biologischen Färbemitteln .
Antileishmaniale und antimalarielle Bewertung
Molekularsimulationsstudien haben Derivate dieser Verbindung verwendet, um ihre Wirksamkeit gegen Leishmaniose und Malaria zu bewerten. Die Bindungsaffinität zu bestimmten Enzymen der Parasiten deutet auf ihr Potenzial als Behandlungsoption für diese Krankheiten hin .
Safety and Hazards
Zukünftige Richtungen
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study of its skeleton chemically and biologically is of great interest to many researchers around the globe .
Wirkmechanismus
Target of Action
The primary targets of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride . These factors can include pH, temperature, and the presence of other molecules, among others.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-5-6(4-10-11)2-7(3-9)8(12)13;/h4-5,7H,2-3,9H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZVMHZHJKEMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432677-67-2 | |
| Record name | 1H-Pyrazole-4-propanoic acid, α-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432677-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1377272.png)

![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)






![1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1377287.png)



